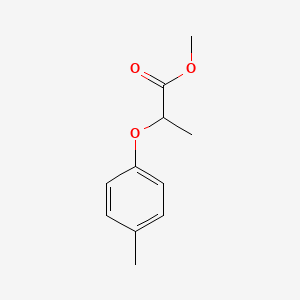
Methyl 2-(4-methylphenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(p-tolyloxy)propanoate is an organic compound with the molecular formula C11H14O3. It is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-(p-tolyloxy)propanoate can be synthesized through the esterification of 2-(p-tolyloxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation .
Industrial Production Methods: In an industrial setting, the production of methyl 2-(p-tolyloxy)propanoate may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction conditions ensures efficient production at a larger scale .
Types of Reactions:
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-(p-tolyloxy)propanoic acid and methanol.
Reduction: 2-(p-tolyloxy)propanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Aplicaciones Científicas De Investigación
Methyl 2-(p-tolyloxy)propanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-(p-tolyloxy)propanoate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. In hydrolysis, the ester bond is cleaved by water, facilitated by an acid or base catalyst. In reduction, the ester group is converted to an alcohol by the transfer of hydride ions from the reducing agent .
Comparación Con Compuestos Similares
- Methyl 2-(p-tolyloxy)benzonitrile
- Methyl 3-(5-oxo-2-pyrrolidinyl)propanoate
- 2-(p-Tolyloxy)phenol
Comparison: Methyl 2-(p-tolyloxy)propanoate is unique due to its specific ester linkage and the presence of a p-tolyloxy group, which imparts distinct chemical reactivity and physical properties compared to other similar esters. Its applications in various fields highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
methyl 2-(4-methylphenoxy)propanoate |
InChI |
InChI=1S/C11H14O3/c1-8-4-6-10(7-5-8)14-9(2)11(12)13-3/h4-7,9H,1-3H3 |
Clave InChI |
PPNXNYGZKHPNGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


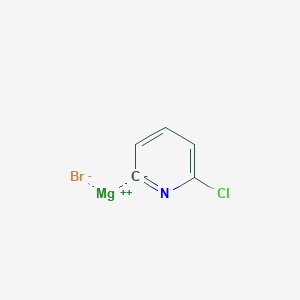
![Tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14892190.png)
![tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14892195.png)
![N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)nitrous amide](/img/structure/B14892202.png)
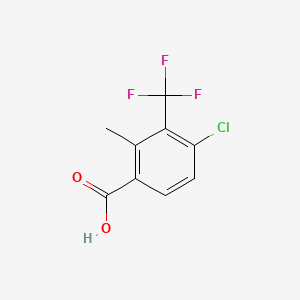
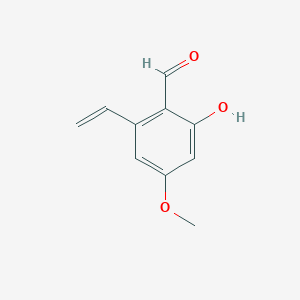
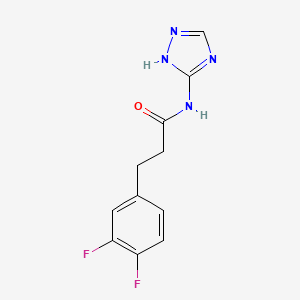
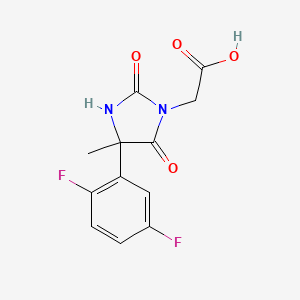

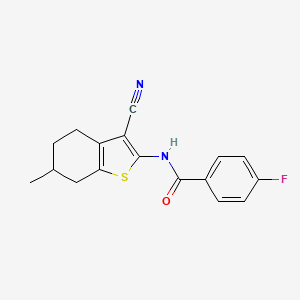
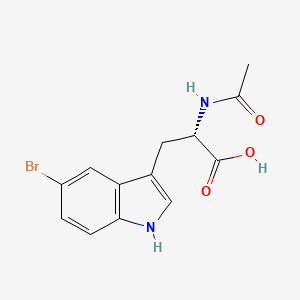
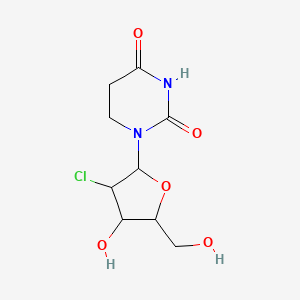

![9-Benzyl-5-[(furan-2-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14892277.png)
